Cas no 2227790-08-9 ((3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid)

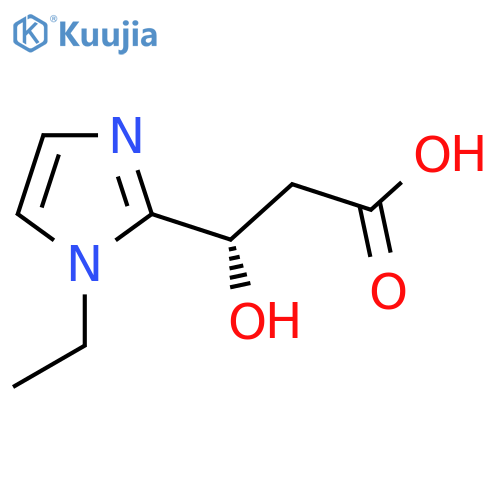

2227790-08-9 structure

商品名:(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid

- 2227790-08-9

- EN300-1777670

-

- インチ: 1S/C8H12N2O3/c1-2-10-4-3-9-8(10)6(11)5-7(12)13/h3-4,6,11H,2,5H2,1H3,(H,12,13)/t6-/m0/s1

- InChIKey: OWHLQDBDAVYGGB-LURJTMIESA-N

- ほほえんだ: O[C@@H](CC(=O)O)C1=NC=CN1CC

計算された属性

- せいみつぶんしりょう: 184.08479225g/mol

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): -1

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777670-0.05g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 0.05g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-10.0g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 10g |

$8357.0 | 2023-06-02 | ||

| Enamine | EN300-1777670-2.5g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 2.5g |

$3809.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-10g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 10g |

$8357.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-1.0g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 1g |

$1944.0 | 2023-06-02 | ||

| Enamine | EN300-1777670-0.5g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 0.5g |

$1866.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-1g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 1g |

$1944.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-5.0g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 5g |

$5635.0 | 2023-06-02 | ||

| Enamine | EN300-1777670-0.25g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 0.25g |

$1789.0 | 2023-09-20 | ||

| Enamine | EN300-1777670-0.1g |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid |

2227790-08-9 | 0.1g |

$1711.0 | 2023-09-20 |

(3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2227790-08-9 ((3S)-3-(1-ethyl-1H-imidazol-2-yl)-3-hydroxypropanoic acid) 関連製品

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量